molecular formula C7H10O3 B043938 Methyl 4-hydroxyhex-2-ynoate CAS No. 112780-04-8

Methyl 4-hydroxyhex-2-ynoate

Cat. No.: B043938
CAS No.: 112780-04-8
M. Wt: 142.15 g/mol
InChI Key: GMESNUCOCRRYJV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyhex-2-ynoate, also known as this compound, is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis : Methyl perfluoroalk-2-ynoates, similar in structure to Methyl 4-hydroxyhex-2-ynoate, are effective building blocks for synthesizing organofluoro compounds, including heterocycles, cyclopentadienes, and biphenyls (Sun et al., 2016).

  • Antimicrobial Activity : Compounds like Methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates exhibit promising antimicrobial activity against various bacteria and fungi (Mukovoz et al., 2017).

  • Amino Acid Synthesis : Rapid synthesis of specific amino acids, like ()2-amino-3-(3-hydroxy-5-methylisoxazole-4-yl)propionic acid hydrobromide, can involve compounds structurally related to this compound (Hanson & Mohamed, 1997).

  • Enzymatic Resolution : Lipase-assisted acylation of derivatives like Methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate can produce optically active amino alcohols (Fujii et al., 2011).

  • Prostaglandin Synthesis : Alkylation reactions of propargyl alcohol with trimethyl ortho-4-bromobutanoate provide improved synthetic routes to key prostaglandin side chain precursors like Methyl 7-hydroxyhept-5-ynoate (Casy et al., 1986).

  • Enzyme Inhibition : Acetylenic and vinyl analogues of 4-aminobutyrate, similar to this compound, can inactivate transaminases (John et al., 1979).

  • Material Science : Derivatives like Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been synthesized and studied for potential as potent inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).

  • Corrosion Inhibition : Certain pyran derivatives have been shown to effectively inhibit mild steel corrosion in acid solutions (Khattabi et al., 2019).

  • Catalysis : TBAF catalyzes the intramolecular hydroalkoxylation of compounds like 6-hydroxyhex-2-ynoates, enabling the preparation of specific chemical rings (Wang et al., 2011).

Properties

IUPAC Name

methyl 4-hydroxyhex-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMESNUCOCRRYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551320
Record name Methyl 4-hydroxyhex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112780-04-8
Record name Methyl 4-hydroxyhex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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